2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene
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Overview
Description
2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene is a complex organic compound characterized by its unique structural components This compound features a pyrimidine ring substituted with dimethyl groups, a nitro group, and a trifluoromethoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethylpyrimidin-2-YL)amino)-1-nitro-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with acyclic precursors such as benzylidene acetones and ammonium thiocyanates, the pyrimidine ring is formed through a series of steps including ring closure, aromatization, and S-methylation.
Introduction of the Nitro Group: Nitration of the intermediate compound is achieved using nitric acid under controlled conditions to introduce the nitro group.
Sulfonylation: The trifluoromethoxyphenyl sulfonyl group is introduced via sulfonylation reactions using appropriate sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The trifluoromethoxyphenyl group, in particular, is known to enhance biological activity.
Medicine
In medicine, compounds with similar structures have shown promise as therapeutic agents for treating diseases such as cancer and infectious diseases. The nitro group can be a key pharmacophore in drug design.
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of
Properties
IUPAC Name |
4,6-dimethyl-N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O5S/c1-9-7-10(2)21-14(20-9)19-8-13(22(23)24)28(25,26)12-5-3-11(4-6-12)27-15(16,17)18/h3-8H,1-2H3,(H,19,20,21)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCMTZTIUMHPE-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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